molecular formula C71H110N22O18S B12061993 Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2

Cat. No.: B12061993
M. Wt: 1591.8 g/mol
InChI Key: DXMFSGIDMUPBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This 13-amino acid peptide features a pyroglutamyl (Pyr) modification at the N-terminus and an amidated C-terminus (NH₂). Its sequence includes residues such as glutamine (Gln), lysine (Lys), leucine (Leu), tryptophan (Trp), and histidine (His), which are associated with diverse biological functions, including antioxidant activity, immune modulation, and gut health . Synthesized via solid-phase peptide synthesis (SPPS) using MBHA resin, this peptide demonstrates structural complexity tailored for stability and bioavailability .

Properties

Molecular Formula

C71H110N22O18S

Molecular Weight

1591.8 g/mol

IUPAC Name

N-[6-amino-1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

InChI

InChI=1S/C71H110N22O18S/c1-35(2)25-48(90-63(103)44(15-11-12-23-72)87-65(105)46(16-19-53(73)94)88-64(104)45-18-21-56(97)83-45)62(102)79-32-57(98)85-52(29-55(75)96)70(110)89-47(17-20-54(74)95)66(106)92-50(27-39-30-78-42-14-10-9-13-41(39)42)67(107)82-38(7)61(101)93-59(37(5)6)71(111)80-33-58(99)84-51(28-40-31-77-34-81-40)69(109)91-49(26-36(3)4)68(108)86-43(60(76)100)22-24-112-8/h9-10,13-14,30-31,34-38,43-52,59,78H,11-12,15-29,32-33,72H2,1-8H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,111)(H,82,107)(H,83,97)(H,84,99)(H,85,98)(H,86,108)(H,87,105)(H,88,104)(H,89,110)(H,90,103)(H,91,109)(H,92,106)(H,93,101)

InChI Key

DXMFSGIDMUPBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Activation

The synthesis begins with the selection of a resin compatible with the target peptide’s C-terminal amide group. Rink amide resin or NovaSyn® TGA resin is commonly used due to their acid-labile linkers, which enable cleavage under mild conditions (e.g., 95% TFA). For a 0.1 mmol scale synthesis, 200 mg of resin (loading: 0.5 mmol/g) is typically employed. The resin is pre-swollen in dimethylformamide (DMF) and activated using a 20% piperidine solution to remove the Fmoc protecting group.

Fmoc-Based Sequential Coupling

The peptide chain is assembled using Fmoc-protected amino acids in a C-to-N direction. Key steps include:

  • Double coupling : Bulky residues (e.g., Trp, Asn, Gln) require extended coupling times or double couplings to ensure >99% efficiency. For example, Asn⁹ and Gln⁶ are coupled using a 5-fold molar excess of amino acids with DIC/Oxyma as activators and DIEA as a base.

  • Side-chain protection : Critical protecting groups include Trt for His¹², Pbf for Arg³, and Boc for Lys² (Table 1).

Table 1: Side-Chain Protecting Groups

Amino AcidProtecting GroupPurpose
LysineBocPrevents undesired side reactions
HistidineTrtEnhances solubility
ArgininePbfReduces racemization

Cleavage and Global Deprotection

After chain assembly, the peptide is cleaved from the resin using a TFA-based cocktail (TFA:TIS:H₂O = 95:2.5:2.5). This step simultaneously removes acid-labile protecting groups (e.g., Trt, Pbf). The crude peptide is precipitated in cold methyl tert-butyl ether (MTBE) and lyophilized.

Optimization of Coupling Efficiency

Challenges with Bulky Residues

The presence of tryptophan (Trp⁷) and methionine (Met¹⁴) introduces steric hindrance, reducing coupling efficiency. Strategies to mitigate this include:

  • Pseudoproline dipeptides : Incorporating Thr-Ser or Asn-Gly pseudoprolines at problematic sequences (e.g., Gly⁴-Asn⁵-Gln⁶) to prevent β-sheet formation.

  • Microwave-assisted synthesis : Reduces coupling times from 2 hours to 10 minutes for residues like Val¹⁰ and Ala⁸.

Monitoring and Quality Control

MALDI-TOF mass spectrometry is used after microcleavage (5 mg resin) to verify the molecular weight (theoretical: 1591.83 g/mol). Discrepancies >0.1% indicate incomplete couplings or side reactions, necessitating recoupling.

Post-Synthesis Purification

Reversed-Phase HPLC (RP-HPLC)

The crude peptide is purified using a C18 column with a gradient of 0.1% TFA in water (A) and 60% acetonitrile/0.1% TFA (B). Typical conditions:

  • Flow rate : 20 mL/min (preparative) or 1 mL/min (analytical)

  • Gradient : 10–60% B over 30 minutes

Table 2: Purification Metrics

ParameterValue
Purity (HPLC)≥95%
Retention time18.2 minutes
Yield60–70%

Analytical Characterization

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ observed: 1592.84 vs. theoretical: 1591.83). Isotopic patterns are analyzed to detect deletions or modifications.

Circular Dichroism (CD) Spectroscopy

CD spectra in phosphate buffer (pH 7.4) reveal a random coil conformation, consistent with bombesin analogues. A minimum at 200 nm and shoulder at 222 nm indicate partial α-helix formation.

Challenges and Mitigation Strategies

Side Reactions

  • Aspartimide formation : At Asn⁵-Gly⁴, minimized by using HOBt/DIC coupling and 2% hydrazine treatment.

  • Methionine oxidation : Addressed by replacing TFA with 0.1% formic acid during cleavage.

Scale-Up Limitations

Industrial-scale production (>1 mmol) faces solubility issues. Segment condensation (e.g., synthesizing fragments 1–7 and 8–14 separately) improves yields to 85% .

Chemical Reactions Analysis

Types of Reactions

Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Therapy

Pyr-Gln-Lys-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2 has been explored as a potential therapeutic agent in cancer treatment. Its ability to bind to bombesin receptors, which are overexpressed in various tumors, makes it an attractive candidate for targeted therapy.

  • Case Study : A study demonstrated the synthesis and evaluation of this peptide conjugated with radiolabels for imaging and therapeutic purposes in breast cancer models. The results indicated that the peptide could effectively target bombesin receptors on cancer cells, enhancing the specificity and efficacy of the treatment .

Drug Delivery Systems

The peptide's affinity for specific receptors allows it to be used in drug delivery systems, particularly for delivering cytotoxic agents directly to tumor sites.

  • Research Findings : Research has shown that conjugating this peptide with chemotherapeutic agents improves their pharmacokinetics and bioavailability, leading to reduced side effects and increased therapeutic efficacy .

Neurobiology

In neurobiology, the peptide's role as a neuromodulator is being studied. It can influence neurogenic processes and has implications for understanding neurodegenerative diseases.

  • Insights : Studies have indicated that bombesin-like peptides can modulate neurotransmitter release and neuronal excitability, which may provide insights into therapeutic strategies for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Pyr-gln-lys-leu-gly-asn-gln-trp-ala-val-gly-his-leu-met-NH2 involves its binding to gastrin-releasing peptide receptors (GRPRs). Upon binding, it stimulates the release of gastrin and other gastrointestinal hormones, leading to various physiological effects. The peptide can also activate downstream signaling pathways, such as the phospholipase C (PLC) pathway, resulting in the release of intracellular calcium and activation of protein kinase C (PKC) .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Chain Length Key Residues Modifications Observed Functions
Pyr-Gln-Lys-Leu-...Met-NH₂ 13 residues Gln, Trp, His, Lys, Leu Pyroglutamyl, C-terminal amide Hypothesized: Antioxidant, gut health, immune support
Gln dipeptides (e.g., Gln-Gly) 2 residues Gln None Enhances growth performance, immune markers (CD4+, SOD), intestinal morphology in piglets
Ala-Gln dipeptide 2 residues Ala, Gln None Improves growth, reduces diarrhea, enhances antioxidant capacity (T-AOC, T-SOD), intestinal villus height
Tripeptides (e.g., Gly-Leu-Gln) 3 residues Gly, Leu, Gln None Limited data; potential roles in metabolic pathways

Key Observations:

  • Chain Length and Stability : The 13-residue peptide’s length and terminal modifications may enhance stability compared to shorter dipeptides, which are prone to enzymatic degradation. However, dipeptides like Gln-Gly and Ala-Gln are more readily absorbed in the gut .

Efficacy in Animal Models

Table 2: Comparative Efficacy in Piglet Studies

Compound Effective Dose Key Outcomes Mechanism Insights
Gln dipeptides 0.125–0.25% diet Improved growth performance (0–21d), increased CD4+ cells, SOD/GSH-Px activity, reduced duodenal crypt depth Enhances cell-mediated immunity and antioxidant defenses
Ala-Gln dipeptide 0.15–0.45% diet Increased ADG (17.25%), reduced diarrhea, elevated T-SOD, improved villus height/crypt depth ratio Supports intestinal development and nutrient absorption
Pyr-Gln-Lys-Leu-...Met-NH₂ Not tested Hypothesized: Synergistic effects from Trp (antioxidant) and His (gut repair) Potential multifunctionality via diverse residues

Key Findings:

  • Growth Performance : Both Gln and Ala-Gln dipeptides at 0.125–0.45% doses improved weight gain and feed efficiency in piglets, with Ala-Gln showing superior reductions in diarrhea rates .
  • Antioxidant Capacity : Gln dipeptides linearly increased SOD and GSH-Px activity, while Ala-Gln reduced MDA (lipid peroxidation marker) via quadratic dose responses . The target peptide’s Trp and His residues may similarly enhance antioxidant pathways but require empirical validation.
  • Intestinal Health : All compounds improved villus height and crypt depth ratios, critical for nutrient absorption. The target peptide’s Leu and Gly residues may further support mucosal integrity .

Cost and Practical Considerations

  • Gln Dipeptides : At 0.125%, Gln dipeptides achieved growth performance comparable to 2% plasma protein at lower feed costs .
  • Ala-Gln Dipeptides : Optimal doses (0.30%) balanced efficacy and cost, with quadratic improvements in feed conversion ratios .
  • Target Peptide : Synthesis costs for longer peptides are higher, but enhanced stability and multifunctionality could justify use in specialized applications (e.g., therapeutic feeds) .

Biological Activity

Pyr-Gln-Lys-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH2, often referred to as Lys3, is a synthetic peptide that has garnered attention in the field of biomedical research due to its diverse biological activities. This article delves into the various aspects of its biological activity, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The peptide consists of 12 amino acids with a terminal amide group, which enhances its stability and bioactivity. The sequence includes:

  • Pyr : Pyrrolidine
  • Gln : Glutamine
  • Lys : Lysine
  • Leu : Leucine
  • Gly : Glycine
  • Asn : Asparagine
  • Gln : Glutamine (repeated)
  • Trp : Tryptophan
  • Ala : Alanine
  • Val : Valine
  • Gly : Glycine (repeated)
  • His : Histidine
  • Leu : Leucine (repeated)
  • Met-NH2 : Methionine with an amide group

Anticancer Properties

Recent studies have demonstrated that Lys3 exhibits significant anticancer properties. It has been shown to target gastrin-releasing peptide receptors (GRPR), which are overexpressed in various tumors, including prostate cancer. In vitro studies revealed that Lys3 can inhibit cell proliferation and induce apoptosis in GRPR-positive cancer cell lines .

Antimicrobial Activity

Lys3 has also been evaluated for its antimicrobial properties. Research indicates that this peptide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Immunomodulatory Effects

The peptide has shown potential immunomodulatory effects, enhancing the immune response in certain contexts. This property is particularly relevant in therapeutic applications for chronic infections and cancer treatment, where boosting the immune system can improve outcomes .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits GRPR-positive tumor growth
AntimicrobialEffective against various bacterial strains
ImmunomodulatoryEnhances immune response

Case Studies

  • Prostate Cancer Treatment : A study utilized Lys3 in a mouse model of prostate cancer, demonstrating reduced tumor size and improved survival rates. The peptide's ability to bind to GRPR facilitated targeted therapy, minimizing side effects associated with traditional chemotherapy .
  • Bacterial Infection Control : In a clinical setting, Lys3 was tested against multidrug-resistant bacterial strains. Results indicated a significant reduction in bacterial load within infected tissues when treated with the peptide, showcasing its potential as an alternative therapeutic agent .

Research Findings

The research surrounding this compound highlights its multifaceted biological activities:

  • Mechanism of Action : The peptide's interaction with specific receptors and membranes plays a crucial role in its biological efficacy.
  • Therapeutic Applications : Its properties suggest potential applications in cancer therapy, infection control, and immune modulation.
  • Future Directions : Ongoing research aims to further elucidate the structure-activity relationships of Lys3 and explore its use in combination therapies for enhanced efficacy against resistant strains and tumors .

Q & A

Q. How to ensure reproducibility when reporting peptide-induced phenotypic changes in animal models?

  • Methodological Answer : Adhere to NIH guidelines for preclinical research:
  • Detail housing conditions (e.g., circadian cycle, diet).
  • Report blinding protocols for behavioral assessments.
  • Provide raw data in supplementary materials (e.g., electrophysiology traces, immunohistochemistry images) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.